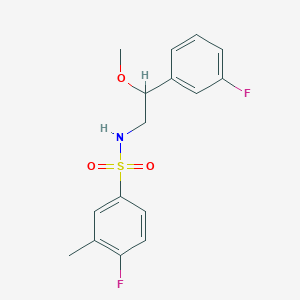

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

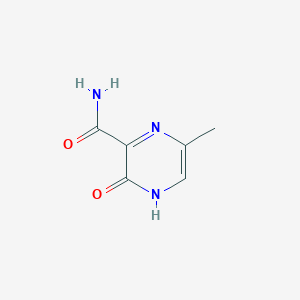

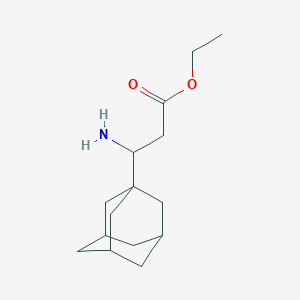

The compound is likely an organic molecule, given its structure. It contains functional groups such as fluoro, methoxyethyl, and sulfonamide, which can significantly influence its properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the specific reactions used and the order in which the groups are introduced.Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound’s reactivity can be studied by observing its behavior in various chemical reactions. This could involve reacting the compound with different reagents and monitoring the products formed.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.Scientific Research Applications

Applications in Medicinal Chemistry

Fluorinated compounds are extensively utilized in medicinal chemistry due to their ability to enhance the bioavailability, stability, and binding affinity of pharmaceuticals. For example, fluoroalkylation reactions have been employed in aqueous media to introduce fluorinated functionalities into drug candidates, improving their pharmacokinetic and pharmacodynamic profiles (Hai‐Xia Song et al., 2018). Similarly, fluorophores, which are compounds that can re-emit light upon light excitation, are modified with fluorinated groups to enhance their photostability and quantum yield, making them valuable tools in molecular imaging and diagnostics (Raphael E. Alford et al., 2009).

Environmental Sciences

In environmental sciences, the study of fluorinated pollutants is critical due to their persistence and potential ecological impacts. Research on the occurrence, fate, and behavior of parabens, which can be fluorinated, in aquatic environments illustrates the importance of understanding how these compounds interact with and affect ecosystems (Camille Haman et al., 2015).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. Material Safety Data Sheets (MSDS) would typically provide information on handling, storage, and disposal.

Future Directions

Future research on the compound could involve further studying its properties, exploring its potential uses, and developing more efficient methods for its synthesis.

Please note that this is a general overview and the specifics could vary for the compound . For detailed information, it would be best to refer to scientific literature or databases dedicated to chemical information. If you have access to the compound’s CAS number or other identifiers, these can be very helpful in locating specific information.

properties

IUPAC Name |

4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO3S/c1-11-8-14(6-7-15(11)18)23(20,21)19-10-16(22-2)12-4-3-5-13(17)9-12/h3-9,16,19H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOLPLYCSYHXTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)